N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-[3-(2-oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-15(20)14-8-5-9-18(16(14)21)13-7-4-6-12(10-13)17-11(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,17,19) |
InChI Key |
AUCZFGKCFMAVGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidinone Intermediate
The 2-oxo-3-propanoylpiperidine core is typically synthesized by acylation of a piperidin-4-one derivative. Common methods include:
Acylation of Piperidin-4-one: The piperidin-4-one is reacted with propanoyl chloride or an equivalent acylating agent under controlled conditions to introduce the propanoyl group at the 3-position, forming 2-oxo-3-propanoylpiperidine.
Ring Functionalization: The piperidine ring can be functionalized via nucleophilic substitution or electrophilic acylation to install the keto and propanoyl groups at the appropriate positions.
Coupling with the Aniline Derivative
The coupling step involves linking the piperidinone intermediate to the 3-position of an aniline substituted with an acetamide group. This is typically achieved through:
Amide Bond Formation: Activation of the carboxyl group on the piperidinone intermediate (or its derivative) followed by reaction with the amino group of the 3-acetamidoaniline.
Common Coupling Reagents: Use of carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases such as diisopropylethylamine (DIPEA) facilitate the amide bond formation efficiently.
Representative Synthetic Scheme
Based on analogous synthetic routes for related compounds reported in the literature, the following scheme is proposed:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Piperidin-4-one + Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | Acylation to form 2-oxo-3-propanoylpiperidine intermediate |
| 2 | Activation of carboxyl group with DCC/NHS or HBTU/HOBt, DIPEA, solvent (e.g., DMF) | Formation of activated ester intermediate |
| 3 | Reaction with 3-aminoacetanilide, room temperature | Coupling to form this compound |
| 4 | Purification by recrystallization or chromatography | Isolation of pure product |
Alternative Approaches
Use of Acid Chloride Intermediates: Conversion of the acid form of the piperidinone intermediate to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the aniline derivative.
Protecting Group Strategies: To improve selectivity and yield, protecting groups on the amine or hydroxyl functionalities may be employed during intermediate steps, followed by deprotection.
Microwave-Assisted Synthesis: Some protocols utilize microwave irradiation to accelerate coupling reactions, improving yield and reducing reaction times.
In-Depth Research Findings
Coupling Efficiency and Yields
Research indicates that the use of uronium-based coupling reagents (HBTU/HOBt) in combination with DIPEA base provides high coupling efficiency, with yields typically ranging from 60% to 85% for similar amide bond formations. The choice of solvent (DMF or dichloromethane) and temperature control are critical to minimize side reactions such as hydrolysis or dimerization.
Purification Techniques
Purification is commonly achieved via:
Column Chromatography: Silica gel chromatography using gradients of ethyl acetate/hexane mixtures.
Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain analytically pure compounds.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperidin-4-one, Propanoyl chloride, 3-aminoacetanilide |
| Coupling Reagents | DCC/NHS or HBTU/HOBt with DIPEA |
| Solvents | Dichloromethane, DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–24 hours depending on step |
| Yields | 60–85% (coupling step) |
| Purification | Column chromatography, recrystallization |
| Characterization | NMR, MS, melting point |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide and related compounds:
Key Observations :
- Piperidine vs. Pyrazolone : The target compound’s piperidine ring introduces conformational rigidity compared to the pyrazolone ring in , which may influence binding specificity.
- Propanoyl vs. Diphenyl: The 3-propanoyl group in the target compound offers a β-keto ester functionality, contrasting with the bulky 3,3-diphenyl substituents in , which may reduce steric hindrance.
- Sulfonamide vs. Acetamide : The sulfonamide group in enhances hydrogen-bonding capacity compared to the acetamide in the target compound.
Physicochemical Properties
- Lipophilicity: The logP value of N-[3-[(phenylamino)sulphonyl]phenyl]acetamide is 4.25 , indicating moderate lipophilicity. The target compound’s piperidine and propanoyl groups may yield a comparable logP, favoring membrane permeability.
- Hydrogen Bonding: The acetamide group in all compounds contributes to hydrogen-bond donor/acceptor capacity, influencing solubility and target engagement.
Biological Activity
N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with a phenyl and acetamide group. Its molecular formula is CHNO, and it has a molecular weight of approximately 262.32 g/mol. Understanding its structure is crucial for elucidating its biological interactions.
This compound exhibits biological activity through several mechanisms:
- Inhibition of NLRP3 Inflammasome : Recent studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition prevents the release of pro-inflammatory cytokines such as IL-1β, which is pivotal in various inflammatory diseases .
- Modulation of Cellular Pathways : The compound may also interact with various cellular pathways, affecting processes such as apoptosis and pyroptosis. In vitro studies indicate that it can reduce pyroptotic cell death in macrophages, suggesting a protective role against inflammatory damage .
Pharmacological Effects
The pharmacological effects of this compound have been explored in several studies:
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in cell models, particularly in differentiated THP-1 cells treated with lipopolysaccharide (LPS). It was found to decrease the percentage of pyroptosis compared to control treatments .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, possibly linked to its ability to modulate oxidative stress and neuroinflammation pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Inhibition of IL-1β Release
In a controlled experiment, THP-1 macrophages were differentiated and treated with LPS followed by this compound. The results indicated a significant reduction in IL-1β levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, neuronal cells exposed to oxidative stress were treated with the compound. The results suggested that it mitigated cell death and preserved neuronal function, indicating possible therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
